molecular formula C8H6BrF3S B3237023 1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene CAS No. 1379356-82-7

1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene

Cat. No. B3237023
CAS RN: 1379356-82-7
M. Wt: 271.1 g/mol
InChI Key: PKANYCAJYPJIMS-UHFFFAOYSA-N
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Description

“1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H4BrF3S . It is a clear, colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, a methylsulfanyl group, and a trifluoromethyl group . The InChI Key for this compound is CQQBVMXLTBXNLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” is a liquid with a refractive index of 1.5145-1.5195 at 20°C . It has a molecular weight of 257.07 g/mol .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene serves as a versatile starting material in organometallic chemistry. Its structural properties facilitate the preparation of synthetically useful intermediates through reactions with organometallic compounds such as phenylmagnesium, -lithium, and -copper, highlighting its utility in complex synthesis pathways (Porwisiak & Schlosser, 1996).

Enzymatic Oxidation and Asymmetric Synthesis

The compound is subject to enzymatic oxidation processes, as demonstrated by its reaction with toluene dioxygenase, leading to the production of new metabolites. These metabolites are valuable in asymmetric synthesis, indicating the compound's potential in producing chiral intermediates and contributing to the development of enantioselective synthetic methods (Finn, Pavlyuk, & Hudlický, 2005).

Regioselective Metalation

The compound's derivatives undergo regioselective metalation, a critical reaction in organic synthesis for introducing functional groups at specific positions on aromatic rings. This regioselectivity is crucial for the synthesis of complex organic molecules, demonstrating the compound's applicability in the strategic modification of aromatic compounds (Mongin, Desponds, & Schlosser, 1996).

Aryne Chemistry

The compound is also involved in aryne chemistry, where it can generate reactive intermediates like 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene. Arynes are valuable in synthetic chemistry for constructing polycyclic aromatic compounds, indicating the compound's role in synthesizing complex aromatic systems (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

The compound and its derivatives are subjects of X-ray crystallography studies to understand molecular interactions such as hydrogen bonding and halogen interactions. These studies are essential for the design of materials with specific properties and contribute to the fundamental understanding of molecular structures (Jones, Kuś, & Dix, 2012).

Safety and Hazards

This compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment.

properties

IUPAC Name

1-bromo-4-methylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKANYCAJYPJIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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